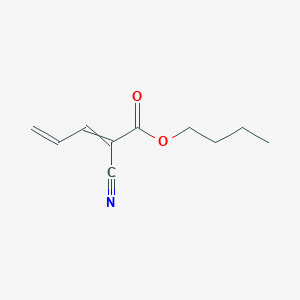
Butyl 2-cyanopenta-2,4-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 2-cyanopenta-2,4-dienoate is an organic compound known for its unique chemical structure and properties. It is a derivative of cyanoacrylate and is often used in various industrial applications, particularly in the formulation of adhesives. The compound is characterized by the presence of a butyl group, a cyano group, and a conjugated diene system, which contribute to its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 2-cyanopenta-2,4-dienoate typically involves the reaction of butyl alcohol with 2-cyano-2,4-pentadienoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of advanced purification techniques, such as distillation and crystallization, ensures that the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
Butyl 2-cyanopenta-2,4-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of butyl 2-aminopenta-2,4-dienoate.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are typically used.
Substitution: Nucleophiles like ammonia (NH₃) or primary amines (RNH₂) are often employed under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include butyl 2-aminopenta-2,4-dienoate (from reduction) and various substituted derivatives (from substitution reactions). Oxidation reactions yield carboxylic acids or other oxidized forms of the compound .
Scientific Research Applications
Butyl 2-cyanopenta-2,4-dienoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules through various chemical transformations.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially as a precursor for active pharmaceutical ingredients.
Industry: It is a key component in the formulation of cyanoacrylate adhesives, which are widely used in medical, automotive, and construction industries due to their strong bonding properties
Mechanism of Action
The mechanism of action of butyl 2-cyanopenta-2,4-dienoate involves its ability to undergo rapid polymerization in the presence of moisture. The cyano group acts as an electron-withdrawing group, stabilizing the negative charge developed during the polymerization process. This leads to the formation of long polymer chains, which contribute to the adhesive properties of the compound. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed that the compound interacts with cellular proteins and enzymes, affecting their function and leading to the observed biological effects .
Comparison with Similar Compounds
Butyl 2-cyanopenta-2,4-dienoate can be compared with other cyanoacrylate derivatives, such as methyl 2-cyanoacrylate and ethyl 2-cyanoacrylate. While all these compounds share similar adhesive properties, this compound is unique due to its longer alkyl chain, which provides greater flexibility and improved resistance to environmental factors such as moisture and heat. This makes it particularly suitable for applications requiring durable and long-lasting bonds .
List of Similar Compounds
- Methyl 2-cyanoacrylate
- Ethyl 2-cyanoacrylate
- Isobutyl 2-cyanoacrylate
- Allyl 2-cyanoacrylate
Properties
CAS No. |
84550-99-2 |
|---|---|
Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
butyl 2-cyanopenta-2,4-dienoate |
InChI |
InChI=1S/C10H13NO2/c1-3-5-7-13-10(12)9(8-11)6-4-2/h4,6H,2-3,5,7H2,1H3 |
InChI Key |
DUCADYFPEXNRFY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C(=CC=C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















